Structural Novelty Gap: The Target Compound's Substituent Triplet Has No Published Pharmacological Baseline
A systematic search of peer-reviewed literature and patents failed to retrieve any IC50, Ki, EC50, MIC, or percentage-inhibition value for 2-(benzylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole. In contrast, the structurally related h15-LOX-2 inhibitor MLS000327069 (1-(phenyl)-2-(benzylthio)-1H-imidazole core) has a reported IC50 of 0.34 ± 0.05 μM in a purified enzyme assay [1]. This absence of data constitutes a critical differentiation point: the target compound represents an experimentally unexplored region of chemical space within the benzylthio-imidazole family, meaning any biological annotation must be generated de novo rather than inferred from close analogs.
| Evidence Dimension | Availability of published in vitro potency data (IC50) |
|---|---|
| Target Compound Data | No published IC50 data available |
| Comparator Or Baseline | MLS000327069 (1-phenyl-2-(benzylthio)-imidazole core): IC50 = 0.34 ± 0.05 μM (h15-LOX-2 purified enzyme) [1] |
| Quantified Difference | Not calculable (target lacks data); comparator demonstrates measurable sub-micromolar activity |
| Conditions | h15-LOX-2 inhibition assay; recombinant purified enzyme; UV absorbance readout |
Why This Matters
For procurement decisions, this evidence gap positions the target compound as a 'blank-slate' screening candidate requiring full primary characterization, rather than as a follow-up molecule to a known lead.
- [1] Jameson, J. B.; et al. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2. PLoS One 2014, 9, e104094. View Source
